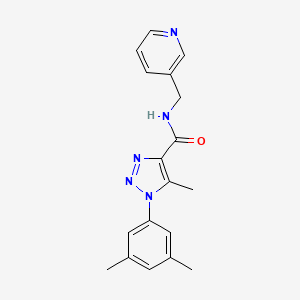

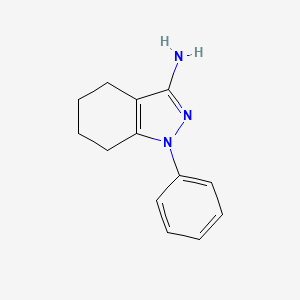

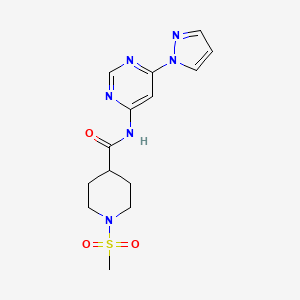

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of related substituted 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones have been characterized . Also, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Agents

The 2-azetidinone ring system serves as the core structure for various β-lactam antibiotics, including penicillins and cephalosporins. While our compound is not a direct antibiotic, its resemblance to this class suggests potential antibacterial properties. Researchers have investigated its ability to inhibit bacterial growth by targeting essential cellular processes .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases, including autoimmune disorders and cancer. Our compound’s unique structure may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development. Researchers have explored its effects on key mediators like cytokines and enzymes involved in inflammation .

Anticancer Potential

The diphenylpropanone moiety in our compound contributes to its potential as an anticancer agent. Researchers have studied its effects on cancer cell lines, assessing cytotoxicity, apoptosis induction, and cell cycle arrest. Understanding its mechanism of action could lead to targeted therapies .

Neuroprotective Properties

Given the central nervous system’s vulnerability to oxidative stress and neurodegenerative diseases, compounds with neuroprotective effects are highly sought after. Our compound’s antioxidant properties and structural resemblance to known neuroprotective agents make it an interesting candidate for further investigation .

Synthetic Methodology

The expedient synthesis of 3-pyrrole-substituted 2-azetidinones using molecular iodine under microwave irradiation represents a green and practical approach. Researchers have explored variations in substituents at N-1 and C-4 positions, demonstrating the versatility of this method. Optically pure derivatives have also been synthesized .

Mechanistic Insights

Researchers have proposed a mechanistic pathway based on evidence from 1H-NMR spectroscopy. The rapid reaction yields observed are attributed to a synergistic effect between the Lewis acid catalyst (molecular iodine) and microwave irradiation. Understanding this mechanism aids in optimizing synthetic protocols .

Wirkmechanismus

Target of Action

Related compounds, such as azetidin-2-ones, have been shown to target transpeptidase enzymes . These enzymes play a crucial role in bacterial cell-wall synthesis .

Mode of Action

Similar compounds, such as azetidin-2-ones, have been shown to interact with their targets by inhibiting the function of the transpeptidase enzymes . This inhibition disrupts the synthesis of the bacterial cell wall, leading to the death of the bacteria .

Biochemical Pathways

Related compounds, such as azetidin-2-ones, have been shown to affect the bacterial cell-wall synthesis pathway . By inhibiting the function of transpeptidase enzymes, these compounds disrupt the formation of peptidoglycan, a key component of the bacterial cell wall .

Result of Action

Related compounds, such as azetidin-2-ones, have been shown to cause the death of bacteria by disrupting the synthesis of the bacterial cell wall .

Eigenschaften

IUPAC Name |

1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-3,3-diphenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO4S/c1-30-21-12-14-22(15-13-21)31(28,29)23-17-26(18-23)25(27)16-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23-24H,16-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAKJHIKDCMOER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

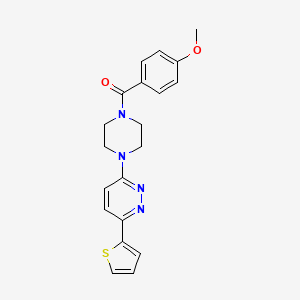

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2697565.png)

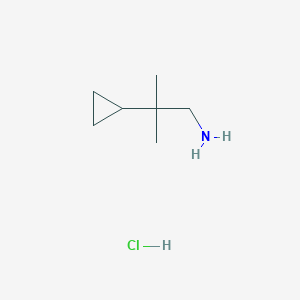

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2697568.png)

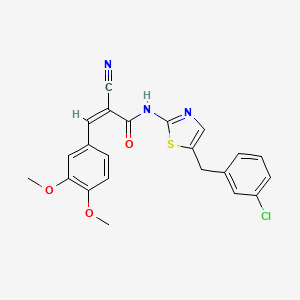

![5-chloro-1-[(4-chlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2697582.png)

![2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2697584.png)

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate](/img/structure/B2697585.png)